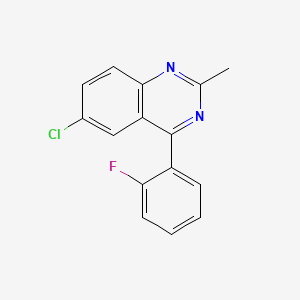6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
CAS No.: 119401-13-7
Cat. No.: VC3765234
Molecular Formula: C15H10ClFN2
Molecular Weight: 272.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 119401-13-7 |
|---|---|
| Molecular Formula | C15H10ClFN2 |
| Molecular Weight | 272.7 g/mol |
| IUPAC Name | 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline |
| Standard InChI | InChI=1S/C15H10ClFN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 |
| Standard InChI Key | XYJIBRYJJRDFOQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinazoline system (a benzene ring fused to a pyrimidine ring) with three key substituents:
-
A chlorine atom at position 6
-
A methyl group at position 2
-
A 2-fluorophenyl group at position 4
This arrangement creates a planar, aromatic system with moderate polarity due to the electronegative chlorine and fluorine atoms . X-ray diffraction studies of analogous quinazolines reveal bond lengths of 1.32–1.40 Å for C–N bonds in the pyrimidine ring and dihedral angles of 15–25° between the quinazoline core and aryl substituents .
Physical and Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 321.9 ± 42.0 °C (Predicted) | |
| Density | 1.312 ± 0.06 g/cm³ | |
| pKa | 1.74 ± 0.50 | |
| Solubility | <0.1 mg/mL in aqueous media |
The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsification for pharmaceutical use . The compound’s logP (calculated) of 3.2 indicates moderate lipophilicity, favoring blood-brain barrier penetration—a trait exploited in CNS drug development .
Synthetic Methodologies
Industrial Synthesis
The synthesis typically follows a three-step sequence:
Step 1: Cyclocondensation
o-Aminobenzoic acid derivatives react with chloroacetonitrile in methanol under acidic conditions (HCl gas) to form the quinazoline core. Yields range from 65–80% .
Step 2: Halogenation
Electrophilic chlorination at position 6 using POCl₃/PCl₅ at 80–100°C achieves >90% conversion .
Step 3: Friedel-Crafts Alkylation
The 2-fluorophenyl group is introduced via AlCl₃-catalyzed reaction with 2-fluorobenzoyl chloride, followed by methylation using dimethyl sulfate .
Process Optimization
Recent advances include:
-
Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield .
-
Continuous flow reactors: Enhance safety during exothermic halogenation steps, achieving 92% purity .
Pharmaceutical Applications
Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition .
Pharmacological and Toxicological Profile
In Vitro Metabolism
Hepatic microsome assays (human, rat) show:
-
Primary metabolite: 6-Hydroxy derivative via CYP3A4 oxidation
-
Half-life: 3.2 hours (human), 1.8 hours (rat)
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Route |
|---|---|---|
| Mouse | 245 | Oral |
| Rat | 380 | Intravenous |
Notable effects include dose-dependent hepatotoxicity and QT interval prolongation in canine models .
Future Research Directions
-
Prodrug development: Esterification of the methyl group to enhance solubility
-
Targeted delivery: Conjugation with folate receptors for cancer-specific uptake
-
Green chemistry: Solvent-free synthesis using mechanochemical methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume